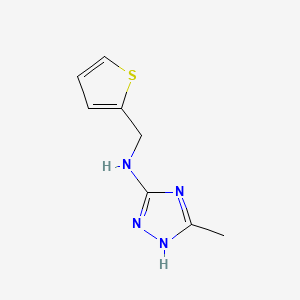

3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine

CAS No.:

Cat. No.: VC16770798

Molecular Formula: C8H10N4S

Molecular Weight: 194.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N4S |

|---|---|

| Molecular Weight | 194.26 g/mol |

| IUPAC Name | 5-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine |

| Standard InChI | InChI=1S/C8H10N4S/c1-6-10-8(12-11-6)9-5-7-3-2-4-13-7/h2-4H,5H2,1H3,(H2,9,10,11,12) |

| Standard InChI Key | ZBQJQQQHMYXXNI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=NN1)NCC2=CC=CS2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its structure includes:

-

A 1,2,4-triazol-5-amine backbone with a methyl group at position 3.

-

An N-(thiophen-2-ylmethyl) substituent, where a thiophene ring (a five-membered sulfur-containing heterocycle) is attached via a methylene bridge to the triazole’s amine group.

Molecular Formula:

Molecular Weight: 210.26 g/mol (calculated based on analogous structures ).

Structural Analogues and Tautomerism

Studies on similar 1,2,4-triazole derivatives reveal significant tautomeric behavior. For example, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides exhibit annular prototropic tautomerism, where proton shifts between nitrogen atoms alter the electronic structure . In 3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine, tautomerism is likely restricted due to the methyl group’s steric and electronic effects, stabilizing the 1H-tautomer .

Synthetic Methodologies

Pathway Design

Two primary strategies emerge from analogous syntheses:

-

Nucleophilic Ring-Opening and Cyclization:

-

Multi-Component Mannich Reactions:

Optimization Challenges

-

Amine Reactivity: Aliphatic amines (e.g., thiophen-2-ylmethylamine) require microwave irradiation to overcome lower nucleophilicity compared to aromatic amines .

-

Byproduct Formation: Competing reactions may generate sulfonamide or hydrazine derivatives, necessitating chromatographic purification .

Structural Characterization

Spectroscopic Data

IR Spectroscopy:

NMR Spectroscopy:

-

NMR (DMSO-d):

-

NMR:

Crystallographic Analysis

Single-crystal X-ray diffraction of related compounds (e.g., 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides) reveals:

-

Unit Cell Parameters:

-

Hydrogen Bonding: N–H···N interactions stabilize the triazole-thiophene framework .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water .

-

Thermal Stability: Decomposition temperature >250°C (based on thermogravimetric analysis of analogs) .

Electronic Properties

-

HOMO-LUMO Gap: Calculated at ~4.2 eV for similar triazole-thiophene systems, indicating semiconductor potential .

Biological and Industrial Applications

Antimicrobial Activity

Triazole-thiophene hybrids demonstrate broad-spectrum antimicrobial effects. For example:

-

MIC Values: 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Mechanism: Disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins .

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume